1-Bromo-3-chloro-2-ethylbenzene
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Overview
Description
1-Bromo-3-chloro-2-ethylbenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom at the first position, a chlorine atom at the third position, and an ethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-chloro-2-ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-2-ethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding ethylbenzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
Substitution: Products include derivatives with different functional groups replacing the halogen atoms.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include ethylbenzene derivatives.
Scientific Research Applications
1-Bromo-3-chloro-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-chloro-2-ethylbenzene exerts its effects involves electrophilic aromatic substitution. The compound can act as an electrophile, reacting with nucleophiles to form substituted benzene derivatives. The presence of electron-withdrawing halogen atoms enhances its reactivity towards nucleophiles .
Comparison with Similar Compounds
- 1-Bromo-2-chloro-3-ethylbenzene
- 1-Bromo-4-chloro-2-ethylbenzene
- 1-Bromo-2-chloro-4-ethylbenzene
Comparison: 1-Bromo-3-chloro-2-ethylbenzene is unique due to the specific positions of its substituents, which influence its reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions .
Properties
IUPAC Name |
1-bromo-3-chloro-2-ethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQXANFHLBLUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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